2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol
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Overview
Description
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol typically involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The chloropyridinyl group may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol: Similar structure but with a different position of the chlorine atom.
2-(6-chloropyridin-3-yl)propan-2-ol: Contains a similar pyridinyl group but with different functional groups.
4-Chloropyridin-2-ol: A simpler structure with only a hydroxyl group and a chlorine atom on the pyridine ring.
Uniqueness
2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and interaction profiles compared to similar compounds .
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-amino-3-(3-chloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-4-11-2-1-6(8)3-7(10)5-12/h1-2,4,7,12H,3,5,10H2 |
InChI Key |
SEZBVHNPACLNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CC(CO)N)Cl |
Origin of Product |
United States |
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